Dichloroboron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichloroboron is a boron-containing compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive molecule that can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of dichloroboron is complex and not fully understood. It is believed that dichloroboron reacts with hydrogen peroxide and other reactive oxygen species to produce a fluorescent compound that can be detected using microscopy or spectroscopy. Additionally, dichloroboron has been shown to selectively accumulate in cancer cells, potentially due to differences in cellular metabolism or membrane composition.

Effets Biochimiques Et Physiologiques

Dichloroboron has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit the growth of tumors in animal models. Additionally, dichloroboron has been shown to modulate the expression of genes involved in cellular metabolism and signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

Dichloroboron has several advantages for lab experiments, including its high reactivity and selectivity for hydrogen peroxide and other reactive oxygen species. Additionally, it can be easily synthesized using common laboratory reagents and does not require specialized equipment. However, dichloroboron can be highly toxic and requires careful handling and disposal.

Orientations Futures

There are several future directions for the study of dichloroboron. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, researchers are investigating the use of dichloroboron in the development of new cancer therapies and as a tool for studying cellular metabolism and signaling pathways. Finally, there is ongoing research into the potential use of dichloroboron as a diagnostic tool for the detection of cancer and other diseases.

Méthodes De Synthèse

Dichloroboron can be synthesized using several methods, including the reaction of boron trichloride with sodium borohydride or the reaction of boron oxide with hydrogen chloride. However, the most common method is the reaction of boron trifluoride with sodium borohydride in the presence of a solvent such as tetrahydrofuran or diethyl ether. This method yields a white crystalline solid that is highly reactive and requires careful handling.

Applications De Recherche Scientifique

Dichloroboron has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species in cells and tissues. It has also been used as a cross-linking agent in the synthesis of polymers and as a catalyst in organic reactions. Additionally, dichloroboron has been investigated for its potential use in cancer therapy due to its ability to selectively target cancer cells.

Propriétés

Numéro CAS |

10325-39-0 |

|---|---|

Nom du produit |

Dichloroboron |

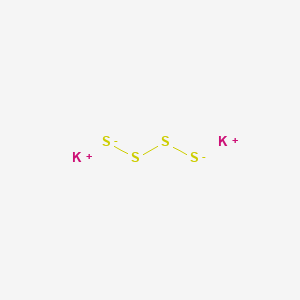

Formule moléculaire |

BCl2 |

Poids moléculaire |

81.72 g/mol |

InChI |

InChI=1S/BCl2/c2-1-3 |

Clé InChI |

GKWKOCYSCDZTAX-UHFFFAOYSA-N |

SMILES |

[B](Cl)Cl |

SMILES canonique |

[B](Cl)Cl |

Autres numéros CAS |

13842-52-9 |

Synonymes |

dichloroborane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.